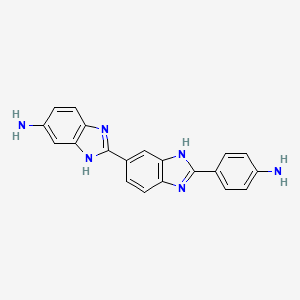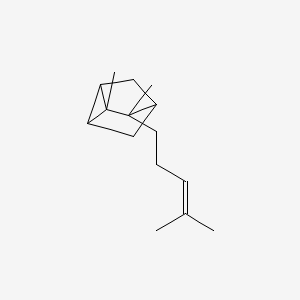
alpha-Santalene
Übersicht
Beschreibung
Alpha-Santalene: is a sesquiterpene hydrocarbon found predominantly in the essential oil of sandalwood (Santalum album). It is a tricyclic compound with a unique structure that contributes to the characteristic fragrance of sandalwood oil. This compound is highly valued in the perfumery and flavoring industries due to its pleasant aroma and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Santalene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific enzymes. The process involves the use of santalene synthase, which catalyzes the conversion of FPP to this compound. This reaction can be carried out both in vitro and in vivo. In vitro methods involve the use of isolated enzymes, while in vivo methods utilize genetically engineered microorganisms such as Saccharomyces cerevisiae .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Engineered strains of Saccharomyces cerevisiae have been developed to produce this compound through fermentation processes. These strains are modified to overexpress the genes encoding santalene synthase and other enzymes involved in the mevalonate pathway, which leads to the production of FPP .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Santalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydro-alpha-Santalene.
Substitution: Substitution reactions can occur at the double bonds of this compound using halogens or other electrophiles.
Major Products:
Oxidation: Santalols (alpha-santalol and beta-santalol)
Reduction: Dihydro-alpha-Santalene
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Alpha-Santalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sesquiterpenes and other complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
Wirkmechanismus
Alpha-Santalene is often compared with other sesquiterpenes found in sandalwood oil, such as beta-Santalene, epi-beta-Santalene, and alpha-Bergamotene. These compounds share similar structures but differ in their stereochemistry and specific functional groups. This compound is unique due to its specific tricyclic structure and the position of its double bonds, which contribute to its distinct fragrance and chemical properties .
Vergleich Mit ähnlichen Verbindungen
- Beta-Santalene
- Epi-beta-Santalene
- Alpha-Bergamotene
- Squalene
Alpha-Santalene stands out due to its higher stability and more pronounced fragrance, making it a preferred choice in the perfumery and flavoring industries.
Eigenschaften
CAS-Nummer |
512-61-8 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
InChI-Schlüssel |
KWFJIXPIFLVMPM-MFEYBKIZSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Isomerische SMILES |
CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |
Kanonische SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
512-61-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
alpha-santalene beta-santalene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide](/img/structure/B1680689.png)
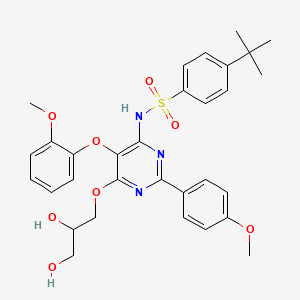
![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)
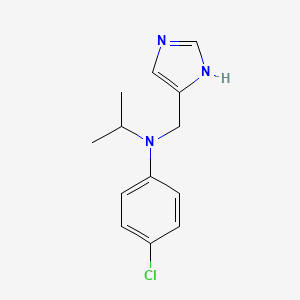
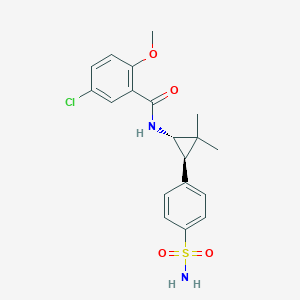
![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)
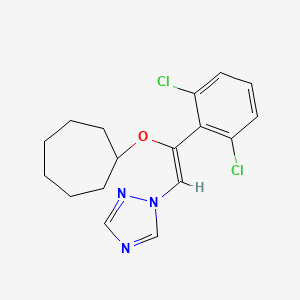
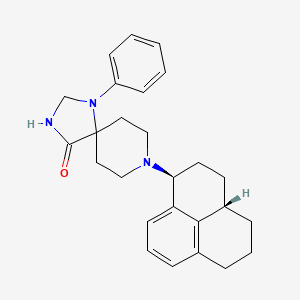
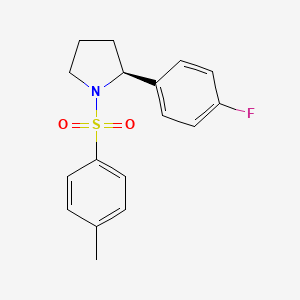
![3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1680703.png)

